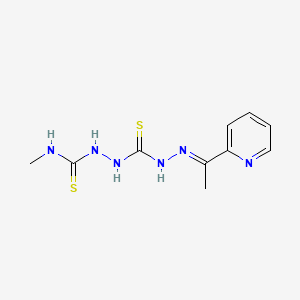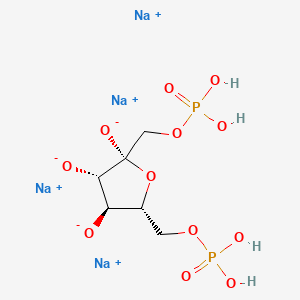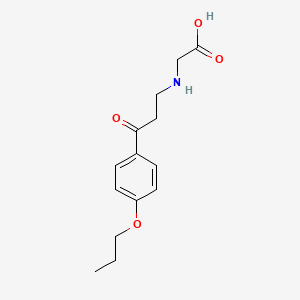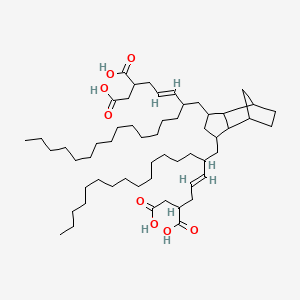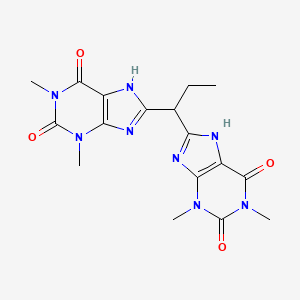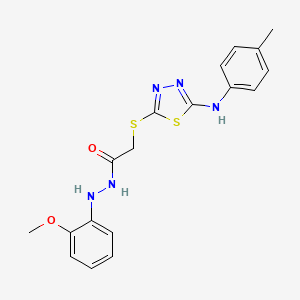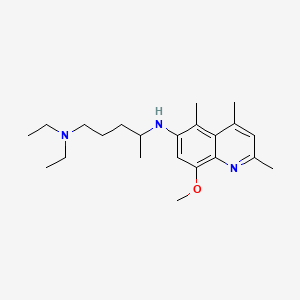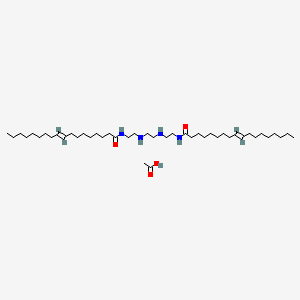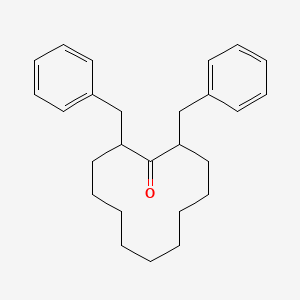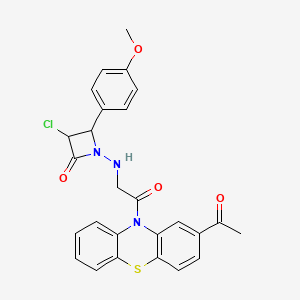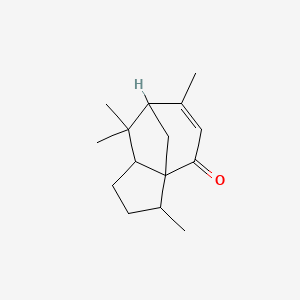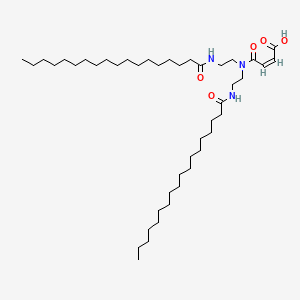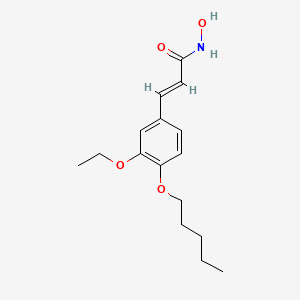
3-Ethoxy-4-pentoxycinnamohydroxamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-4-pentoxycinnamohydroxamic acid is an organic compound that belongs to the class of cinnamohydroxamic acids. These compounds are known for their diverse chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes an ethoxy group, a pentoxy group, and a cinnamohydroxamic acid moiety, which contribute to its unique chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-pentoxycinnamohydroxamic acid typically involves the reaction of 3-ethoxy-4-pentoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the hydroxamic acid by acidification. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxy-4-pentoxycinnamohydroxamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy and pentoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium hydride in dimethylformamide (DMF)
Major Products
Oxidation: 3-Ethoxy-4-pentoxybenzoic acid
Reduction: 3-Ethoxy-4-pentoxyaniline
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-Ethoxy-4-pentoxycinnamohydroxamic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes, including the synthesis of polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-4-pentoxycinnamohydroxamic acid involves its interaction with specific molecular targets, such as metalloproteases. The hydroxamic acid group can chelate metal ions in the active site of these enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including the modulation of inflammatory responses and the inhibition of cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Ethoxy-4-hydroxycinnamohydroxamic acid
- 3-Methoxy-4-pentoxycinnamohydroxamic acid
- 3-Ethoxy-4-methoxycinnamohydroxamic acid
Uniqueness
3-Ethoxy-4-pentoxycinnamohydroxamic acid is unique due to the presence of both ethoxy and pentoxy groups, which contribute to its distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
26323-86-4 |
|---|---|
Fórmula molecular |
C16H23NO4 |
Peso molecular |
293.36 g/mol |
Nombre IUPAC |
(E)-3-(3-ethoxy-4-pentoxyphenyl)-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C16H23NO4/c1-3-5-6-11-21-14-9-7-13(8-10-16(18)17-19)12-15(14)20-4-2/h7-10,12,19H,3-6,11H2,1-2H3,(H,17,18)/b10-8+ |
Clave InChI |
FJNJUBSOKARRGE-CSKARUKUSA-N |
SMILES isomérico |
CCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NO)OCC |
SMILES canónico |
CCCCCOC1=C(C=C(C=C1)C=CC(=O)NO)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


